

Pharmacological profile of 5F-EDMB-PINACA

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Compound of Interest

Compound Name: 5F-Edmb-pinaca

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An In-Depth Technical Guide to the Pharmacological Profile of **5F-EDMB-PINACA**

Introduction

5F-EDMB-PINACA (also known as ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.^[1] First identified around 2017, it is part of a generation of SCRAs that feature an ethyl ester moiety.^[2] Like many other SCRAs, it has been associated with significant public health concerns, including non-fatal intoxications and fatalities.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacological profile of **5F-EDMB-PINACA**, intended for researchers, scientists, and drug development professionals. It covers the compound's pharmacodynamics, pharmacokinetics, and associated experimental methodologies.

Chemical Properties

5F-EDMB-PINACA is structurally characterized by an indazole core, a 5-fluoropentyl tail, and an ethyl L-tert-leucinate group linked via a carboxamide bridge. This structure confers high potency at cannabinoid receptors. The systematic chemical name is ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.^[1] The presence of a terminal fluorine on the pentyl chain is a common structural motif in many potent SCRAs, enhancing lipophilicity and potentially influencing blood-brain barrier penetration.^[5]

Pharmacodynamics

The pharmacological effects of **5F-EDMB-PINACA** are primarily mediated by its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

5F-EDMB-PINACA demonstrates high affinity for both CB1 and CB2 receptors, with studies consistently showing binding values in the low nanomolar range. This high affinity is a key contributor to its potent psychoactive effects.

Compound	Receptor	Binding Affinity (K _i , nM)
5F-EDMB-PINACA	CB1	0.49
CB2	1.1	

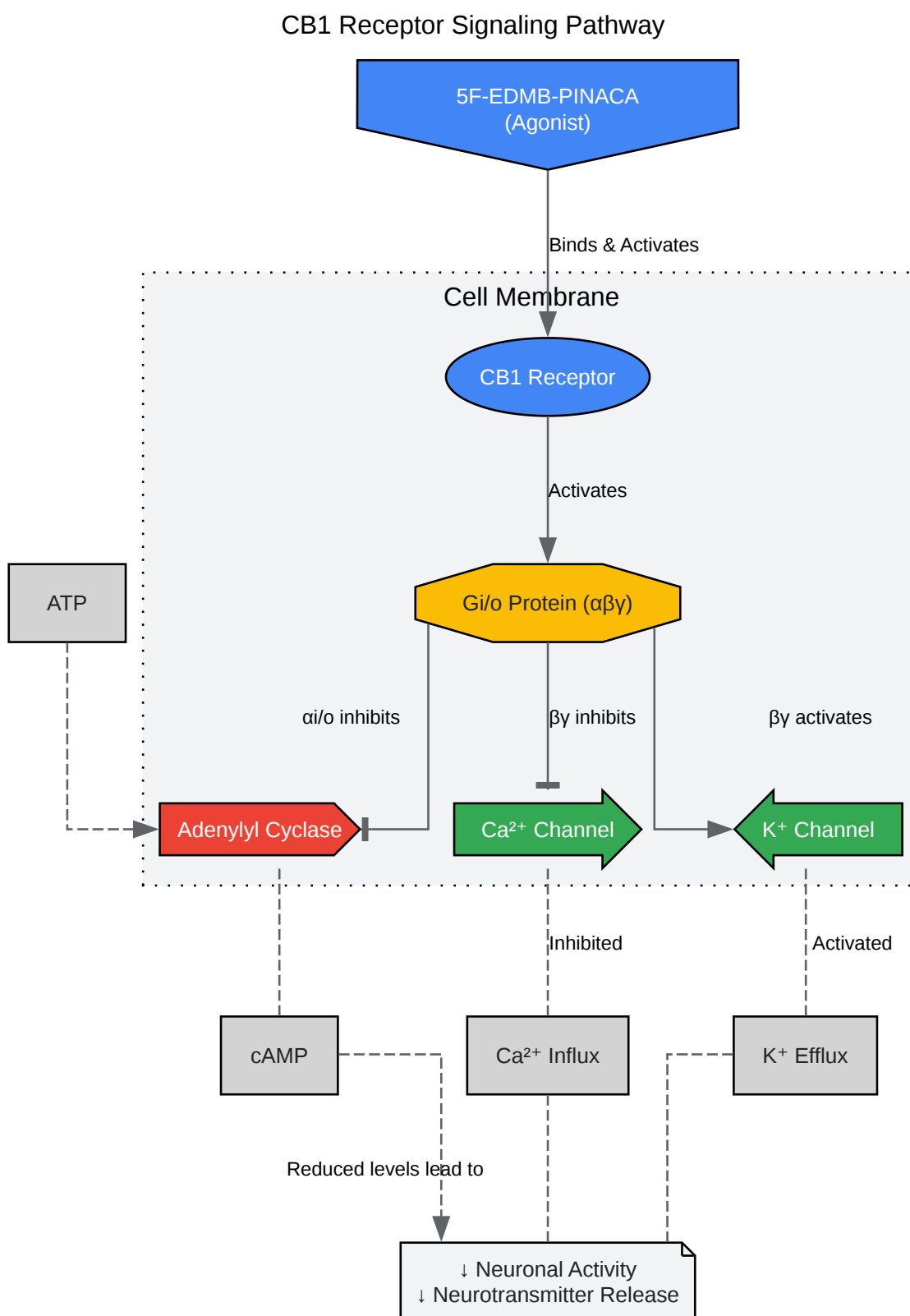
Table 1: Cannabinoid Receptor Binding Affinities of **5F-EDMB-PINACA**. Data compiled from in vitro radioligand binding assays.

Functional Activity (In Vitro)

Functional assays confirm that **5F-EDMB-PINACA** acts as a potent, high-efficacy agonist at both CB1 and CB2 receptors.^[3] Its potency in activating the CB1 receptor is significantly greater than that of Δ^9 -THC, the primary psychoactive component of cannabis. This high efficacy is believed to contribute to the severe toxicity observed with many SCRAAs, which is not typically seen with cannabis.^{[6][7]}

Compound	Receptor	Functional Potency (EC ₅₀ , nM)
5F-EDMB-PINACA	CB1	0.88
CB2	2.1	

Table 2: Cannabinoid Receptor Functional Potency of **5F-EDMB-PINACA**. Data from in vitro [³⁵S]GTPγS binding assays.^[3]



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Caption: CB1 receptor signaling cascade upon activation by **5F-EDMB-PINACA**.

In Vivo Effects

Animal studies corroborate the potent in vitro activity of **5F-EDMB-PINACA**. In mice, it induces a classic battery of cannabinoid-like effects, including profound hypothermia and full substitution for Δ^9 -THC in drug discrimination tests, indicating similar subjective effects.^[3] Notably, the onset of these effects is often faster and the magnitude greater than that observed with Δ^9 -THC. For example, significant decreases in body temperature (up to 8-9°C) are observed at relatively low doses.^[3]

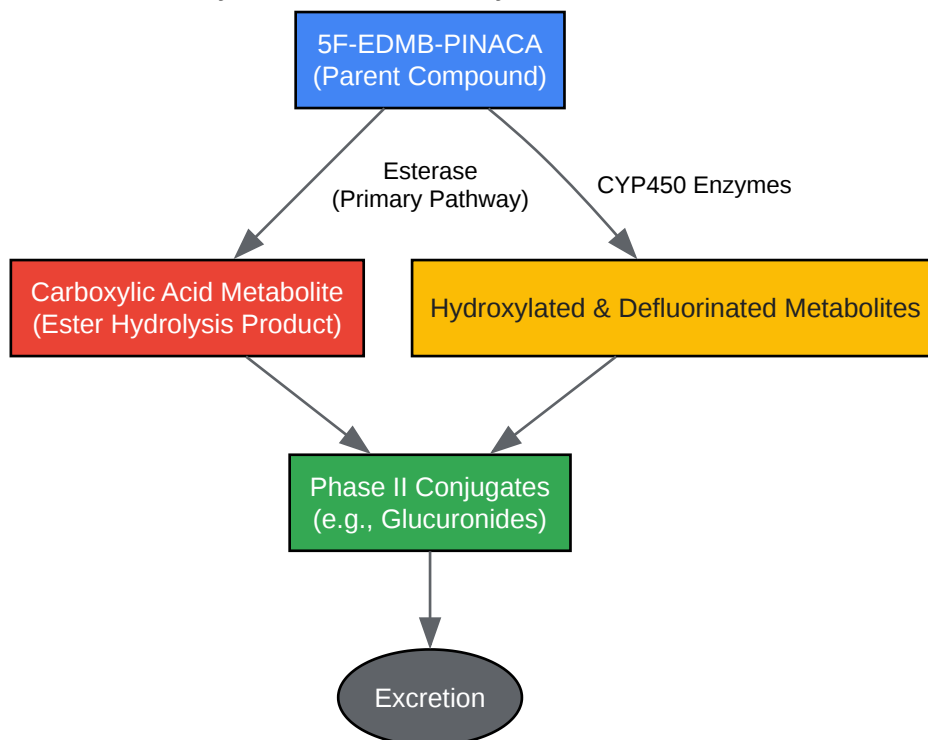
Pharmacokinetics and Metabolism

The metabolism of **5F-EDMB-PINACA** is rapid and extensive, primarily occurring in the liver. Understanding its metabolic fate is crucial for developing reliable analytical methods for detection in biological samples and for assessing the potential contribution of metabolites to its overall pharmacological and toxicological profile.

Metabolic Pathways

The primary metabolic transformation for **5F-EDMB-PINACA** and related compounds is Phase I ester hydrolysis.^{[2][8][9]} This reaction cleaves the ethyl ester group, forming a carboxylic acid metabolite. Other significant Phase I reactions include oxidative defluorination of the pentyl tail and hydroxylation at various positions on the molecule.^[2] These initial metabolites can then undergo further Phase II metabolism, such as glucuronidation, to facilitate excretion.^[4]

Primary Metabolic Pathway of 5F-EDMB-PINACA



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Caption: Major metabolic transformations of **5F-EDMB-PINACA**.

Major Metabolites

Due to extensive metabolism, the parent compound is often found at very low concentrations or is entirely absent in urine samples, making metabolite detection essential for confirming consumption.[2][10] The carboxylic acid metabolite resulting from ester hydrolysis is one of the most abundant and frequently targeted biomarkers for forensic and clinical analysis.[2] Some metabolites of structurally similar SCRA have been shown to retain significant affinity and activity at cannabinoid receptors, potentially contributing to the duration and severity of toxic effects.[6][7]

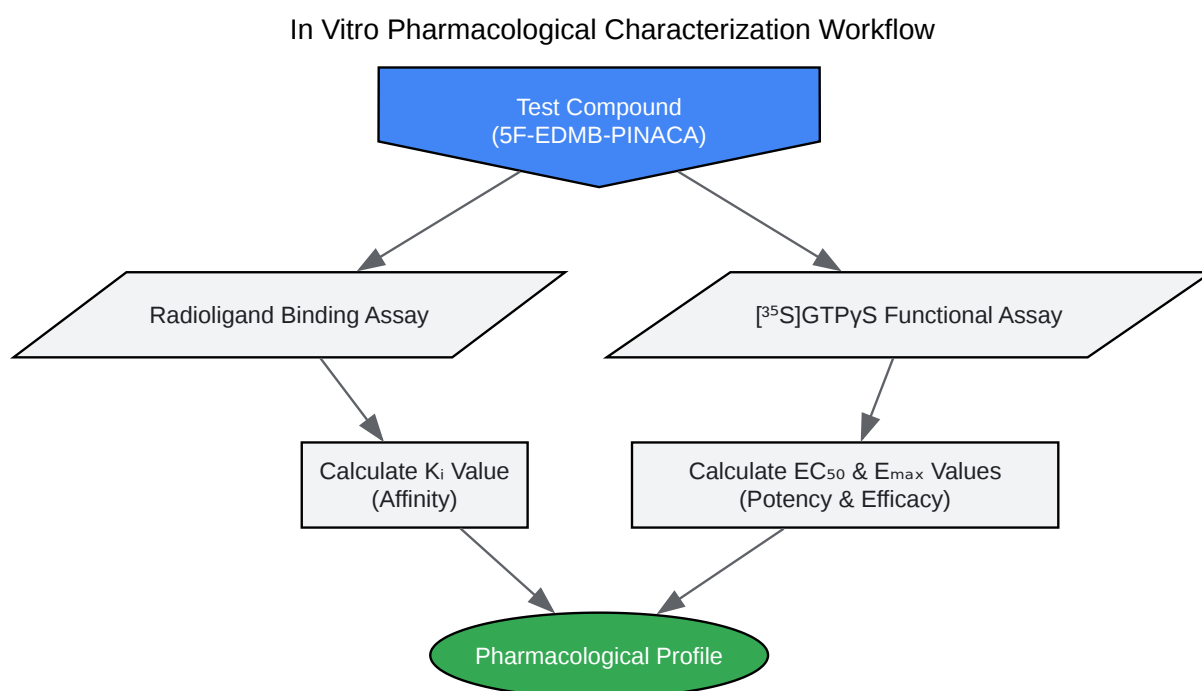
Toxicology and Adverse Effects

The high potency and efficacy of **5F-EDMB-PINACA**, combined with a lack of quality control in illicit products, contribute to a high potential for toxicity. Its use has been associated with severe adverse health effects and has been cited in numerous death investigations.[3][11] The clinical

features of intoxication are similar to those of other potent SCRA and can include cardiovascular, gastrointestinal, and neurological complications.[4]

Experimental Protocols

The following section details standardized methodologies for characterizing the pharmacological profile of SCRA like **5F-EDMB-PINACA**.



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Caption: A typical workflow for determining the in vitro pharmacology of a novel SCRA.

Radioligand Binding Assay

This protocol determines the binding affinity (K_i) of a test compound for CB1 and CB2 receptors.

- Materials:
 - Cell membranes expressing human CB1 or CB2 receptors.

- Radioligand (e.g., [^3H]CP-55,940).
- Test compound (**5F-EDMB-PINACA**) at various concentrations.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EGTA, 0.1% BSA, pH 7.4).[12]
- Non-specific binding control (e.g., 10 μM WIN-55,212-2).
- 96-well filter plates and a cell harvester.
- Scintillation cocktail and liquid scintillation counter.
- Methodology:
 - Prepare serial dilutions of **5F-EDMB-PINACA**.
 - In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
 - Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
 - Incubate at 30°C for 60-90 minutes.
 - Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash plates with ice-cold wash buffer.
 - Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
 - Calculate specific binding and determine the IC_{50} value (concentration of test compound that inhibits 50% of specific radioligand binding).
 - Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

[^{35}S]GTP γ S Binding Assay

This functional assay measures G-protein activation following receptor agonism to determine potency (EC_{50}) and efficacy (E_{max}).

- Materials:
 - Cell membranes expressing human CB1 or CB2 receptors.
 - [³⁵S]GTPyS radioligand.
 - Test compound (**5F-EDMB-PINACA**) at various concentrations.
 - GDP (Guanosine diphosphate).
 - Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
 - Reference agonist (e.g., CP-55,940).
- Methodology:
 - Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state.
 - In a 96-well plate, add the membranes, [³⁵S]GTPyS, and varying concentrations of **5F-EDMB-PINACA**.
 - Incubate at 30°C for 60 minutes.
 - Terminate the reaction and separate bound from free radioligand via filtration, as described for the binding assay.
 - Quantify the amount of bound [³⁵S]GTPyS via scintillation counting.
 - Plot the data using non-linear regression to determine EC₅₀ and E_{max} values relative to the reference agonist.[\[6\]](#)

In Vivo Hypothermia Assay

This assay assesses the cannabimimetic effects of a compound in an animal model (e.g., mice).

- Materials:
 - Test animals (e.g., C57BL/6 mice).

- Test compound (**5F-EDMB-PINACA**) dissolved in an appropriate vehicle (e.g., ethanol, emulphor, and saline).
- Rectal thermometer.
- Methodology:
 - Acclimate animals to the testing room and handling procedures.
 - Measure the baseline body temperature of each mouse.
 - Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).
 - Measure body temperature at set time points post-injection (e.g., 30, 60, 90, 120 minutes). [\[3\]](#)
 - Calculate the change in body temperature from baseline for each dose and time point.
 - Analyze data to determine the dose-dependent hypothermic effect of the compound.

Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay identifies the primary Phase I metabolites of a compound.

- Materials:
 - Pooled human liver microsomes (pHLM). [\[2\]](#)
 - Test compound (**5F-EDMB-PINACA**).
 - NADPH regenerating system (cofactor for CYP450 enzymes).
 - Phosphate buffer.
 - Quenching solvent (e.g., ice-cold acetonitrile).
 - LC-QTOF-MS or similar high-resolution mass spectrometry system.
- Methodology:

- Incubate **5F-EDMB-PINACA** with pHLM in phosphate buffer.
- Initiate the metabolic reaction by adding the NADPH regenerating system.[2][9]
- Incubate at 37°C for a set time (e.g., 60 minutes).
- Terminate the reaction by adding the quenching solvent.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant using LC-MS to identify the mass-to-charge ratio (m/z) of potential metabolites.
- Compare findings with authentic urine samples to confirm in vivo relevance.[2][8]

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